molecular formula C16H19BN2O3 B1613437 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine CAS No. 330792-85-3

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Cat. No.: B1613437
CAS No.: 330792-85-3
M. Wt: 298.1 g/mol
InChI Key: YNKBDEYACJKPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 330792-85-3 ) is a high-purity pyrimidine-based boronic ester pinacol ester with a molecular formula of C16H19BN2O3 and a molecular weight of 298.14 g/mol . This compound serves as a crucial synthetic intermediate, primarily in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . Its core value lies in the application of the boronic ester functional group, which enables the efficient formation of carbon-carbon bonds with various organic halides, facilitating the construction of complex biaryl and heterobiaryl structures . The presence of the phenoxy substituent on the pyrimidine ring makes this building block particularly valuable for medicinal chemistry and drug discovery research, where it can be used to incorporate specific heterocyclic motifs into potential therapeutic candidates . Recommended storage is in a cool place, typically at 4-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)12-10-18-14(19-11-12)20-13-8-6-5-7-9-13/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKBDEYACJKPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625084
Record name 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330792-85-3
Record name 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Features of the Suzuki-Miyaura Method

  • Utilizes aryl or heteroaryl halides (e.g., bromopyrimidine or iodopyrimidine derivatives)
  • Employs bis(pinacolato)diboron as the boron source
  • Requires a palladium catalyst, often with a phosphine ligand
  • Uses a base (commonly potassium acetate or potassium carbonate)
  • Conducted in an inert atmosphere (nitrogen or argon)
  • Solvent: 1,4-dioxane or similar polar aprotic solvents
  • Typical reaction temperature: 80–100°C

Detailed Preparation Method

Stepwise Synthesis

Step 1: Synthesis of 2-Phenoxy-5-halopyrimidine

  • Starting from pyrimidine, a halogen (bromine or iodine) is introduced at the 5-position.
  • The 2-position is substituted with a phenoxy group, typically via nucleophilic aromatic substitution.

Step 2: Borylation via Suzuki-Miyaura Coupling

  • The 2-phenoxy-5-halopyrimidine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (potassium acetate).
  • The reaction is performed in 1,4-dioxane at 80°C under nitrogen.
  • After completion, the mixture is cooled and the product is purified, usually by silica gel chromatography.

Example Reaction Conditions (Representative)

Step Reagents & Catalysts Solvent Temperature Time Yield
1 2-phenoxy-5-bromopyrimidine, bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc 1,4-dioxane 80°C Overnight 70–80%

Notes:

  • The use of Pd(dppf)Cl₂ (dppf = 1,1'-bis(diphenylphosphino)ferrocene) is common due to its high activity and selectivity.
  • Potassium acetate is preferred as a mild base, minimizing side reactions.
  • The reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Data Table: Summary of Key Reaction Parameters

Parameter Typical Value/Choice Rationale
Halide precursor 2-Phenoxy-5-bromopyrimidine Readily available, reactive
Boron source Bis(pinacolato)diboron Stable, efficient for borylation
Catalyst Pd(dppf)Cl₂ High yield, low catalyst loading
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) Stabilizes Pd(0), enhances selectivity
Base Potassium acetate Mild, compatible with sensitive substrates
Solvent 1,4-Dioxane Good solubility, high boiling point
Temperature 80°C Optimal for high conversion
Atmosphere Nitrogen or argon Prevents oxidation of sensitive intermediates
Purification Silica gel chromatography Removes catalyst and byproducts
Typical yield 70–80% Efficient, scalable

Research Findings and Optimization

  • Yield Optimization: Careful control of temperature and exclusion of moisture/oxygen are critical for optimal yields. Excess base or prolonged heating can lead to decomposition or side products.
  • Catalyst Selection: While Pd(dppf)Cl₂ is standard, alternative palladium sources (e.g., Pd(PPh₃)₄) have been reported but may require different ligands or conditions for comparable results.
  • Substrate Scope: The method tolerates various substituents on the pyrimidine ring, including electron-donating and -withdrawing groups, making it flexible for analog synthesis.
  • Scalability: The described method is robust and has been scaled for multi-gram synthesis without significant loss in yield or purity.

Comparative Analysis: Related Compounds

A similar strategy is used for the synthesis of related pyrimidine boronate esters, such as 4,6-dimethyl-2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, confirming the general utility of the Suzuki-Miyaura approach for this class of compounds.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of boronic acids.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is in organic synthesis. The compound acts as a versatile building block in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This reaction involves the coupling of aryl halides with organoboron compounds in the presence of a palladium catalyst.

Medicinal Chemistry

In medicinal chemistry, this compound has potential therapeutic applications due to its ability to act as a pharmacophore. Its structural features may facilitate interactions with biological targets.

Case Studies

Several studies have highlighted its efficacy in:

  • Anticancer Agents : Compounds derived from this structure have shown activity against various cancer cell lines.
  • Antiviral Drugs : Research indicates potential antiviral properties that warrant further investigation.

Materials Science

The compound's boron-containing structure makes it suitable for applications in materials science. It can be used to create:

  • Polymeric Materials : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.
  • Sensors : Its unique electronic properties allow for development in sensor technologies.

Data Table of Applications

Application AreaSpecific UseReferences
Organic SynthesisSuzuki-Miyaura Coupling
Medicinal ChemistryAnticancer and Antiviral Agents
Materials SciencePolymeric Materials and Sensors

Mechanism of Action

The mechanism of action of 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyrimidine ring can interact with biological targets, potentially modulating enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrimidine-based boronate esters, highlighting variations in substituents, molecular properties, and applications:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (Target) Phenoxy Likely C16H19BN2O3 ~297 (estimated) High reactivity in cross-couplings; moderate steric bulk Pharmaceutical intermediates, polymer synthesis
2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Benzyloxy C17H21BN2O3 312.178 Enhanced lipophilicity; steric hindrance may slow coupling kinetics Drug discovery (e.g., kinase inhibitors)
2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Difluoromethoxy C11H15BF2N2O3 288.06 Electron-withdrawing substituent; improved metabolic stability Fluorinated bioactive molecule synthesis
N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine Phenylamino C16H20BN3O2 297.165 Hydrogen-bonding capability; potential for targeting aromatic interactions Anticancer agent precursors
2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Methylthio C11H17BN2O2S 260.14 Thioether group enhances nucleophilicity; useful for sulfur-containing compounds Agrochemicals, cysteine protease inhibitors
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Amino C10H16BN3O2 233.12 Primary amine enables further functionalization (e.g., amide coupling) Peptide mimetics, nucleotide analogs
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Methoxy + Pyridin-3-amine C12H19BN2O3 250.11 Dual functionality (methoxy and amine); versatile building block Kinase inhibitors, CNS-targeted drugs

Key Observations from Comparative Analysis

Electron-Withdrawing Groups (e.g., Difluoromethoxy): Enhance electrophilicity, improving coupling efficiency with electron-rich aryl halides .

Steric and Solubility Considerations: Benzyloxy vs. Phenoxy: The benzyl group in ’s compound adds steric bulk, which may reduce reaction rates compared to the less hindered phenoxy analog . Amino Substituents: Compounds like 2-amino-5-boronate pyrimidine () exhibit higher solubility in polar solvents due to hydrogen-bonding capabilities, advantageous for aqueous-phase reactions .

Application-Specific Design :

  • Methylthio Derivatives () are tailored for sulfur-mediated drug design, while trifluoromethoxy analogs (e.g., ) are prioritized for fluorinated bioactive molecules .

Synthetic Accessibility :

  • Compounds like 2-methoxy-5-boronate pyridin-3-amine () are commercially available at high purity (≥96%), facilitating rapid scale-up in medicinal chemistry .

Biological Activity

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a compound that incorporates a pyrimidine ring structure along with a boron-containing moiety. This unique combination suggests potential applications in medicinal chemistry and drug development due to the biological activities commonly associated with both pyrimidines and boron compounds.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C20H26BNO4
  • Molecular Weight : 353.25 g/mol

Biological Activity Overview

Pyrimidine derivatives have been extensively studied for their diverse biological activities. They are known to exhibit properties such as:

  • Antiviral Activity : Pyrimidines have been identified as effective against various viral infections.
  • Anticancer Properties : Many pyrimidine derivatives show promise in inhibiting tumor growth and proliferation.
  • Antimicrobial Effects : Certain pyrimidines possess significant activity against bacterial strains.

The incorporation of boron into organic molecules has also been linked to enhanced biological activity due to the unique reactivity of boron compounds.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors in metabolic pathways relevant to disease processes.
  • Interaction with Nucleic Acids : The structural similarity of pyrimidines to nucleobases allows them to interfere with DNA and RNA synthesis.
  • Boronic Ester Reactivity : The dioxaborolane moiety can participate in various chemical reactions that may enhance the compound's pharmacological properties.

Anticancer Activity

A study demonstrated that certain pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
24MCF70.8
25HeLa1.2
26A5490.6

These findings suggest that the presence of the dioxaborolane group may enhance the anticancer activity by improving cellular uptake or modifying the compound's interaction with target proteins .

Antimicrobial Activity

Another study focused on the antimicrobial properties of pyrimidine derivatives against resistant strains of bacteria:

CompoundBacterial StrainMIC (µg/mL)
24MRSA4
25Mycobacterium abscessus8
26Mycobacterium smegmatis4

The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .

Pharmacokinetics and Toxicity

Research on the pharmacokinetic profile of similar pyrimidine-based compounds indicates favorable absorption and distribution characteristics. For example:

ParameterValue
Cmax (µg/mL)592 ± 62
t½ (h)26.2 ± 0.9
Clearance (mL/h/kg)82.7 ± 1.97

These parameters suggest that such compounds could be optimized for therapeutic use without significant toxicity at effective doses .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester’s reactivity. Key steps include:

  • Precursor Selection : Start with halogenated pyrimidine derivatives (e.g., 5-bromo-2-phenoxypyrimidine) and react with bis(pinacolato)diboron under palladium catalysis.
  • Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand (e.g., XPhos) to enhance efficiency in inert solvents like DME or THF .
  • Reaction Conditions : Maintain temperatures between 80–100°C for 12–24 hours under nitrogen. Confirm completion via TLC or LC-MS.

Q. How can spectroscopic and crystallographic methods confirm the structure of this boronic ester?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm).
    • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronic ester .
  • X-ray Crystallography :
    • Use SHELXL for refinement and OLEX2 for structure solution. Ensure data quality (R-factor < 0.05) and validate bond lengths (B–O ≈ 1.36 Å) .

Advanced Research Questions

Q. How can steric hindrance from the phenoxy group impact cross-coupling efficiency, and how can this be mitigated?

Methodological Answer:

  • Challenge : The bulky phenoxy group may slow transmetallation or reductive elimination.
  • Solutions :
    • Ligand Optimization : Use electron-rich ligands (e.g., SPhos) to stabilize Pd intermediates .
    • Microwave Assistance : Reduce reaction time (e.g., 2 hours at 120°C) to minimize decomposition .
  • Validation : Monitor byproducts (e.g., homocoupled dimers) via HPLC-MS.

Q. What strategies resolve contradictions in crystallographic data, such as disorder in the boronic ester moiety?

Methodological Answer:

  • Disorder Handling :
    • Refine anisotropic displacement parameters for boron and adjacent atoms.
    • Apply restraints to bond distances and angles using SHELXL’s DFIX/ISOR commands .
  • Validation : Compare experimental data with DFT-calculated structures to confirm geometry .

Q. How can this boronic ester be applied in ROS-responsive drug delivery systems?

Methodological Answer:

  • Design : Conjugate the boronic ester to therapeutic agents (e.g., proteins) via ROS-cleavable linkers.
  • Activation : Test reactivity with H₂O₂ (0.1–10 mM) to release the active drug in vitro.
  • Case Study : RNase A conjugated to a similar boronic ester showed tumor-selective cytotoxicity due to higher intracellular ROS levels in cancer cells .

Q. Why might Suzuki couplings with electron-deficient aryl halides yield unexpected byproducts, and how can this be addressed?

Methodological Answer:

  • Root Cause : Competitive protodeboronation or oxidative deborylation under basic conditions.
  • Mitigation :
    • Use milder bases (e.g., K₃PO₄) instead of NaOH.
    • Add phase-transfer catalysts (e.g., TBAB) to stabilize the boronate intermediate .
  • Analysis : Characterize byproducts via HRMS and adjust stoichiometry of the boron reagent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.